

# "2,4-Dimethoxythiobenzamide" CAS number and chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Dimethoxythiobenzamide

Cat. No.: B1334437

[Get Quote](#)

## An In-Depth Technical Guide to 2,4-Dimethoxythiobenzamide

For Researchers, Scientists, and Drug Development Professionals

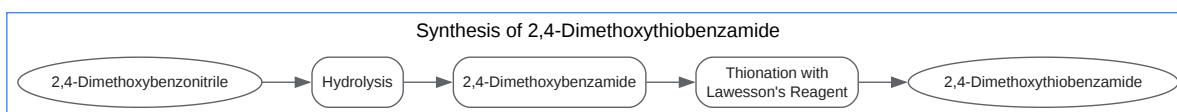
### Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethoxythiobenzamide**, a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, and outlines a viable synthetic pathway. While direct experimental data on its biological activity is limited, this guide explores the known biological landscape of structurally related compounds, offering insights into potential therapeutic avenues. Spectroscopic data for the closely related precursor, 2,4-dimethoxybenzaldehyde, is provided for reference.

### Chemical Identity and Structure

**2,4-Dimethoxythiobenzamide**, a derivative of benzamide, is characterized by the presence of two methoxy groups at positions 2 and 4 of the benzene ring and a thionoamide functional group.

Table 1: Chemical Identifiers and Properties


| Property          | Value                                            | Reference |
|-------------------|--------------------------------------------------|-----------|
| CAS Number        | 23822-07-3                                       | N/A       |
| IUPAC Name        | 2,4-dimethoxybenzenecarbothioamide               | N/A       |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> S | N/A       |
| Molecular Weight  | 197.26 g/mol                                     | N/A       |
| Canonical SMILES  | COc1=CC(=C(C=C1)C(=S)N)OC                        | N/A       |
| Physical State    | Solid (predicted)                                | N/A       |

Chemical Structure:

Caption: Chemical structure of **2,4-Dimethoxythiobenzamide**.

## Synthesis Pathway

A plausible and widely utilized method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent. The precursor, 2,4-dimethoxybenzamide, can be synthesized from 2,4-dimethoxybenzonitrile.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2,4-Dimethoxythiobenzamide**.

# Experimental Protocol: Thionation of 2,4-Dimethoxybenzamide

This protocol is a general procedure for the thionation of amides using Lawesson's reagent and should be adapted and optimized for the specific synthesis of **2,4-Dimethoxythiobenzamide**.

## Materials:

- 2,4-Dimethoxybenzamide
- Lawesson's Reagent (0.5 to 0.6 molar equivalents per amide)
- Anhydrous toluene or tetrahydrofuran (THF)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

## Procedure:

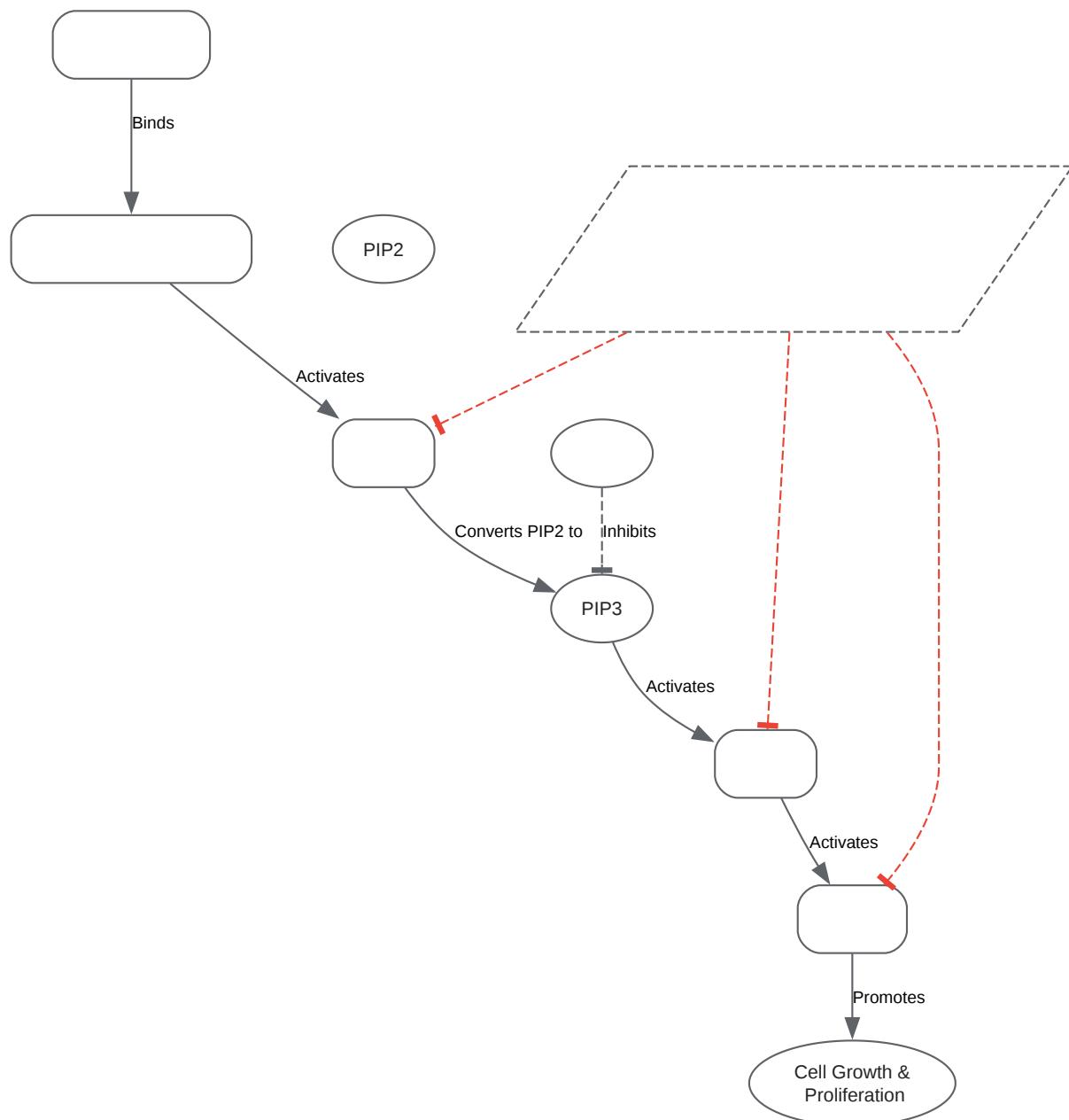
- In a round-bottom flask, dissolve 2,4-dimethoxybenzamide in anhydrous toluene or THF.
- Add Lawesson's reagent to the solution. The reaction can be conducted at room temperature when using THF or may require heating to reflux in toluene.[\[1\]](#)[\[2\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product should be subjected to an aqueous work-up to remove byproducts from Lawesson's reagent.[\[1\]](#)
- Purify the resulting residue by silica gel column chromatography using a suitable solvent system to yield pure **2,4-Dimethoxythiobenzamide**.[\[1\]](#)

## Spectroscopic Data (Reference)

Detailed spectroscopic data for **2,4-Dimethoxythiobenzamide** is not readily available in the public domain. However, the data for its precursor, 2,4-dimethoxybenzaldehyde, is well-documented and provided here for reference.

Table 2: Spectroscopic Data for 2,4-Dimethoxybenzaldehyde (CAS: 613-45-6)

| Technique                                | Key Peaks/Signals                                                                                                                                                                      |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ 10.32 (s, 1H, CHO), 7.82 (d, J=8.6 Hz, 1H, Ar-H), 6.59 (dd, J=8.6, 2.3 Hz, 1H, Ar-H), 6.45 (d, J=2.3 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH <sub>3</sub> ), 3.88 (s, 3H, OCH <sub>3</sub> ) |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ 189.1, 165.5, 162.7, 130.1, 120.9, 106.1, 98.4, 55.8, 55.6                                                                                                                           |
| IR (KBr, cm <sup>-1</sup> )              | ~2940, 2840 (C-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic), ~1270, 1210, 1130, 1020 (C-O stretch)                                                   |
| Mass Spectrometry (EI)                   | m/z 166 (M <sup>+</sup> ), 165, 137, 109, 77                                                                                                                                           |

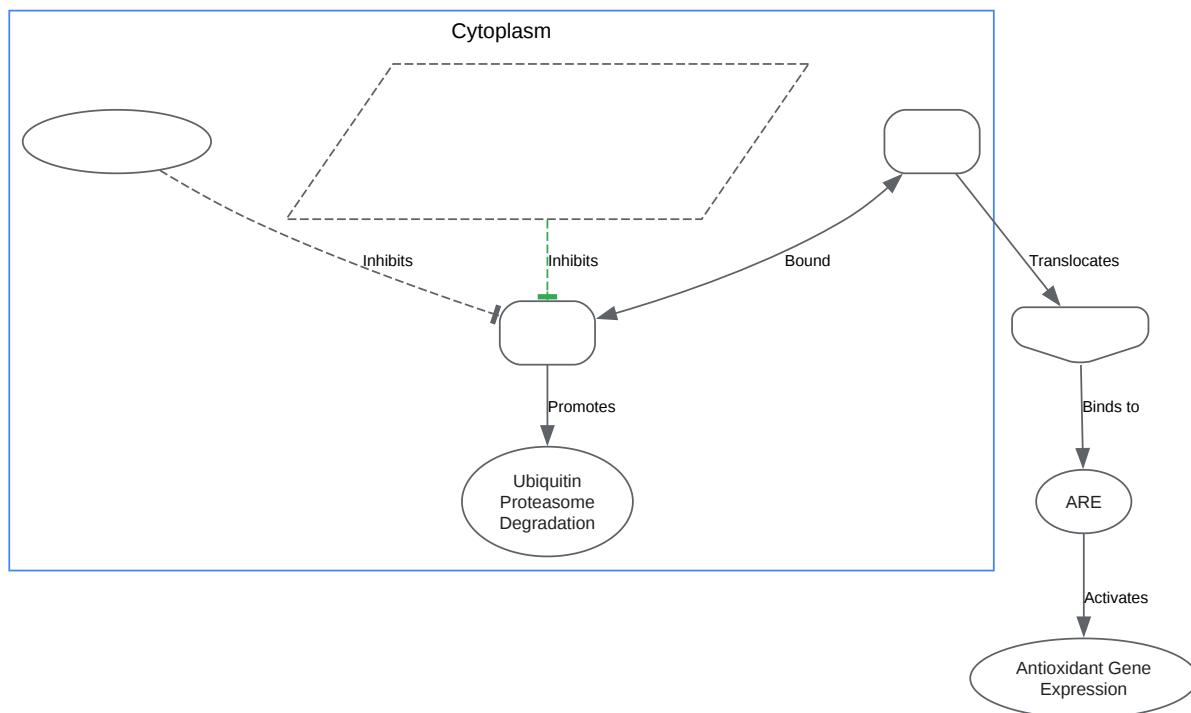

## Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for **2,4-Dimethoxythiobenzamide**, the broader classes of thioamides and benzamides, as well as structurally related molecules, exhibit a range of interesting pharmacological properties.

## Anticancer Potential

Derivatives of 2,4-dihydroxybenzaldehyde have demonstrated anticancer properties.<sup>[3]</sup> Thiosemicarbazones, which share a similar structural motif with thioamides, have also been investigated as potential antitumor agents.<sup>[3]</sup> A plausible mechanism of action for such compounds could involve the modulation of key cellular signaling pathways that are often dysregulated in cancer.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.<sup>[4][5]</sup> Inhibition of this pathway is a validated strategy in cancer therapy.




[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

## Antioxidant and Anti-inflammatory Potential

Phenolic compounds, including derivatives of 2,4-dihydroxybenzaldehyde, are known for their antioxidant and anti-inflammatory activities.<sup>[3]</sup> A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2-ARE pathway.<sup>[6][7]</sup> Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

[Click to download full resolution via product page](#)

Caption: Hypothetical activation of the Nrf2 signaling pathway.

## Antimicrobial Activity

Thiazole derivatives, which are sulfur and nitrogen-containing heterocycles, are known to possess a broad spectrum of antimicrobial activities.<sup>[8]</sup> Thioureides derived from substituted benzoic acids have also been shown to exhibit significant antimicrobial effects against various bacterial and fungal strains.<sup>[9]</sup> This suggests that **2,4-Dimethoxythiobenzamide** could be a candidate for antimicrobial drug discovery.

## Future Directions

The structural features of **2,4-Dimethoxythiobenzamide** and the known biological activities of related compounds warrant further investigation into its therapeutic potential. Future research should focus on:

- Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis protocol and full characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.
- Biological Screening: Comprehensive in vitro screening to evaluate its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by **2,4-Dimethoxythiobenzamide** to understand its mode of action.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features responsible for any observed biological activity and to optimize potency and selectivity.

## Conclusion

**2,4-Dimethoxythiobenzamide** represents an under-investigated molecule with potential for applications in drug discovery and development. This technical guide provides a foundational understanding of its chemistry and a roadmap for future research. The exploration of its biological properties, guided by the insights from structurally related compounds, may unveil novel therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. rsc.org [rsc.org]
- 3. scielo.br [scielo.br]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxyethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2,4-Dimethoxythiobenzamide" CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334437#2-4-dimethoxythiobenzamide-cas-number-and-chemical-structure]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)